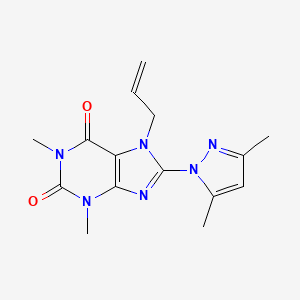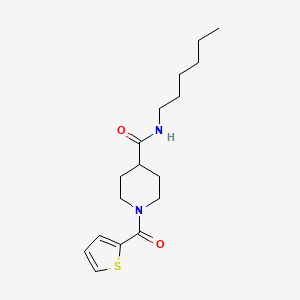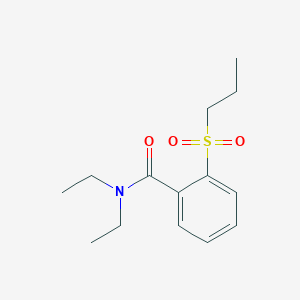![molecular formula C16H11NO3 B4446504 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)
8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione
Overview
Description
8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione, also known as CQD, is a heterocyclic compound with a fused ring system. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mechanism of Action
The mechanism of action of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione is not fully understood. However, it has been suggested that 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione exerts its anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been found to possess anti-microbial properties by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been found to affect various biochemical and physiological processes. In vitro studies have shown that 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione can induce oxidative stress and DNA damage in cancer cells. 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione in lab experiments is its versatility. 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione can be easily synthesized through various methods, and it can be used in various applications, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione. In medicinal chemistry, further studies are needed to investigate the anti-cancer, anti-inflammatory, and anti-microbial properties of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione. In material science, further studies are needed to explore the potential applications of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione as a fluorescent dye, organic semiconductor, and electrochromic material. In organic electronics, further studies are needed to investigate the use of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione as a hole-transporting material in perovskite solar cells. Furthermore, studies are needed to explore the potential of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione in drug delivery and bioimaging applications.
Conclusion:
In conclusion, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione is a heterocyclic compound with a fused ring system that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione can be achieved through various methods, and it has shown promising results in medicinal chemistry, material science, and organic electronics. Further studies are needed to investigate the potential applications of 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione in various fields and to explore its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has shown promising results in various scientific research applications. In medicinal chemistry, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been used as a fluorescent dye, organic semiconductor, and electrochromic material. In organic electronics, 8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione has been used as a hole-transporting material in perovskite solar cells.
properties
IUPAC Name |
8,9-dihydro-7H-chromeno[2,3-b]quinoline-10,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-13-6-3-5-12-10(13)8-11-15(19)9-4-1-2-7-14(9)20-16(11)17-12/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQARANLFAMBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=O)C4=CC=CC=C4OC3=N2)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446421.png)

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylbenzamide](/img/structure/B4446442.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4446464.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)
![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)
![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4446517.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)
![2-(dimethylamino)-N-[3-(4-methoxyphenoxy)propyl]-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B4446530.png)